4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core substituted with a chloro group and a morpholinopyridazinylphenyl moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with specific proteins or enzymes in the organism to exert their effects.
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the metabolic pathways of mycobacterium tuberculosis, leading to the inhibition of the organism’s growth .
Result of Action
Similar compounds have shown significant anti-tubercular activity , suggesting that this compound might also have potential anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves a multi-step process:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the morpholinopyridazinylphenyl moiety with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: can be compared with other benzamide derivatives that have similar structural features but different substituents.
Pyridazine Derivatives: Compounds with pyridazine rings and various substituents can be compared to highlight differences in biological activity and chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyridazinylphenyl moiety, in particular, may contribute to its unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-6-4-15(5-7-17)21(27)23-18-3-1-2-16(14-18)19-8-9-20(25-24-19)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWVKMILXXLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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